6-(Pyridin-3-yloxy)-hexylamine
Description
6-(Pyridin-3-yloxy)-hexylamine is an aliphatic amine derivative featuring a hexylamine backbone (C₆H₁₃N) substituted with a pyridin-3-yloxy group (C₅H₄NO) at the terminal carbon.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
6-pyridin-3-yloxyhexan-1-amine |
InChI |
InChI=1S/C11H18N2O/c12-7-3-1-2-4-9-14-11-6-5-8-13-10-11/h5-6,8,10H,1-4,7,9,12H2 |
InChI Key |
BWDOZPBUYWEQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCCCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₁₁H₁₈N₂O (calculated based on hexylamine and pyridin-3-yloxy substituent).
- Functional Groups : Primary amine (-NH₂), ether linkage (-O-), and pyridine ring.
- Potential Applications: Intermediate in drug synthesis, ligand design, or surfactant chemistry due to its amphiphilic nature .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 6-(Pyridin-3-yloxy)-hexylamine with structurally related compounds:
Research Findings and Limitations
- Hexylamine-Based Derivatives : The hexylamine backbone provides flexibility in modifying solubility and steric bulk. For example, replacing the pyridin-3-yloxy group with a methoxy-pyridine (as in 3-Pyridinemethanamine,6-methoxy-) reduces molecular weight but retains aromatic interactions .
- Biological Activity : Pyridine-containing amines often exhibit antimicrobial or CNS activity, though specific data for this compound is lacking. Its ether linkage may improve metabolic stability compared to esters .
- Data Gaps : Experimental properties (e.g., melting point, exact solubility) for this compound are unavailable in the provided evidence; further characterization is needed.
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